molecular formula C9H14N2O2 B2967205 Tert-butyl 1-methylpyrazole-3-carboxylate CAS No. 1701883-72-8

Tert-butyl 1-methylpyrazole-3-carboxylate

Cat. No. B2967205
M. Wt: 182.223
InChI Key: HELHFWRPOOMKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-methylpyrazole-3-carboxylate (BMPC) is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. BMPC is a pyrazole derivative that is synthesized using various methods, including the reaction between tert-butyl acetoacetate and hydrazine hydrate.

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Efficient Synthesis and Antitumor Activity : A study by da Silva et al. (2020) introduced an efficient synthesis method for novel pyrazole derivatives showing potent antitumor activities, particularly against ovarian cancer. This illustrates the compound's relevance in developing antitumor agents (M. J. D. da Silva et al., 2020).

  • Metal-free C3-alkoxycarbonylation : Xie et al. (2019) reported a metal- and base-free synthesis of quinoxaline-3-carbonyl compounds, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Long-Yong Xie et al., 2019).

Biological Applications

  • Antitumor Evaluation : The synthesis of 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-arylpyrazole derivatives and their evaluation against human tumor cell lines shed light on their potential as selective agents for cancer therapy, with particular effectiveness against ovarian cancer (M. J. D. da Silva et al., 2020).

Material Science and Ligand Development

  • Development of Pyrazolate Complexes : The synthesis of neutral homoleptic lanthanoid pyrazolates, including mixed oxidation state species, from a simple new synthesis, showcases the application of pyrazole derivatives in material science and coordination chemistry (G. Deacon et al., 1999).

Fluorescence and Sensing Applications

  • Ratiometric Fluorescent Sensor for Zn(II) : Formica et al. (2018) investigated the coordination and photochemical properties of hydroxypyrazole-based ligands, demonstrating their potential as ratiometric fluorescent sensors for zinc ions, which could be applied in bioimaging and environmental monitoring (M. Formica et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, tert-Butyl 3-amino-1H-pyrazole-1-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl 1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-5-6-11(4)10-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHFWRPOOMKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-methyl-1h-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.